molecular formula C16H36BrN B224687 Tetrabutylammonium CAS No. 10549-76-5

Tetrabutylammonium

Cat. No. B224687
CAS RN: 10549-76-5
M. Wt: 242.46 g/mol
InChI Key: DZLFLBLQUQXARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05874578

Procedure details

6-Iodo-9H-purin-2-amine (133 g., 510 mmole) ground up in a mortar and pestle was washed into a 2 liter pot with 1.5 liter dichloromethane. Aqueous tetrabutylammonium hydroxide (1.53M, 333 ml., 510 mmole) was added and the mixture was stirred mechanically for 30 minutes. The mixture was then filtered through Celite, washed five times with methylene chloride, and the methylene chloride layer was separated, dried (MgSO4), and evaporated. The residue was evaporated from toluene (300 ml.). The residue was taken up in 1 liter of ethyl acetate and heated briefly to form a two-phase mixture. This mixture was stirred mechanically at room temperature for 30 minutes. The resulting crystals were filtered, washed with ethyl acetate, and dried under vacuum overnight to give 213.5 g. of product. 20 g. of this material was dried further overnight at 50° C. under vacuum over phosphorus pentoxide to give 6-iodo-9H-purin-2-amine, ion (1-), tetrabutylammonium (1:1) salt; m.p. 114°-116° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
333 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[N:10]=[C:9]([NH2:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[OH-].[CH2:13]([N+:17]([CH2:26][CH2:27][CH2:28][CH3:29])([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16]>ClCCl>[I:1][C:2]1[N:10]=[C:9]([NH2:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.[CH2:26]([N+:17]([CH2:13][CH2:14][CH2:15][CH3:16])([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:22][CH2:23][CH2:24][CH3:25])[CH2:27][CH2:28][CH3:29] |f:1.2|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
IC1=C2N=CNC2=NC(=N1)N
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
333 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred mechanically for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
WASH
Type
WASH
Details
washed five times with methylene chloride
CUSTOM
Type
CUSTOM
Details
the methylene chloride layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was evaporated from toluene (300 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
heated briefly
CUSTOM
Type
CUSTOM
Details
to form a two-phase mixture
STIRRING
Type
STIRRING
Details
This mixture was stirred mechanically at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 213.5 g
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of this material was dried further overnight at 50° C. under vacuum over phosphorus pentoxide
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=C2N=CNC2=NC(=N1)N
Name
Type
product
Smiles
C(CCC)[N+](CCCC)(CCCC)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.